TRIS Maleate Buffer: A Comprehensive Technical Guide for Researchers
TRIS Maleate Buffer: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of TRIS maleate (B1232345) buffer, a versatile and widely used buffering agent in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details the buffer's effective pH range, preparation, and application in experimental settings, with a focus on quantitative data and detailed methodologies.
Core Concepts: Understanding the Chemistry of TRIS Maleate Buffer
TRIS maleate buffer is a compound buffer system composed of Tris(hydroxymethyl)aminomethane (TRIS), a primary amine, and maleic acid, a dicarboxylic acid. The buffering capacity of this system is conferred by the pKa values of its components. TRIS has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the slightly alkaline range.[1] Maleic acid, being a dicarboxylic acid, has two pKa values: pKa1 ≈ 1.9 and pKa2 ≈ 6.2. This combination of pKa values provides a broad and adaptable buffering range.
The effective pH range of a buffer is generally considered to be pKa ± 1. Therefore, TRIS maleate buffer can effectively maintain pH across two distinct ranges: one acidic to neutral range governed by the second pKa of maleic acid (pH 5.2 - 7.2) and another in the physiological to slightly alkaline range controlled by the pKa of TRIS (pH 7.1 - 9.1). This wide buffering capacity makes it a valuable tool for a variety of biological assays.
Quantitative Data Summary
For ease of comparison, the key quantitative data for TRIS maleate buffer are summarized in the tables below.
Table 1: Physicochemical Properties of TRIS and Maleic Acid
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) |
| TRIS | (HOCH₂)₃CNH₂ | 121.14 | ~8.1 |
| Maleic Acid | C₄H₄O₄ | 116.07 | pKa₁ ≈ 1.9, pKa₂ ≈ 6.2 |
Table 2: Effective pH Buffering Ranges
| Buffering Component | pKa (at 25°C) | Effective pH Range |
| Maleic Acid (pKa₂) | ~6.2 | 5.2 - 7.2 |
| TRIS | ~8.1 | 7.1 - 9.1 |
| TRIS Maleate (Combined) | ~6.2 and ~8.1 | 5.2 - 9.1 |
Table 3: Temperature Dependence of TRIS Buffer pH
The pH of TRIS-containing buffers is known to be temperature-dependent. The following table illustrates the typical change in pH with temperature.
| Temperature Change | Approximate pH Change per °C |
| Decrease from 25°C to 4°C | +0.03 |
| Increase from 25°C to 37°C | -0.028 |
Note: It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.
Table 4: Concentration Dependence of TRIS Buffer pH
The concentration of the TRIS component can also influence the pH of the buffer.
| Change in TRIS Concentration | Approximate pH Change |
| 10-fold increase | +0.05 |
| 10-fold decrease | -0.05 |
Experimental Protocols
This section provides detailed methodologies for the preparation of TRIS maleate buffer and its application in a common biochemical assay.
Preparation of 0.2 M TRIS Maleate Stock Solution
This protocol outlines the preparation of a stock solution that can be diluted to the desired final concentration for various applications.
Materials:
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Tris(hydroxymethyl)aminomethane (TRIS)
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Maleic acid or Maleic anhydride
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Sodium hydroxide (B78521) (NaOH)
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Deionized water
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pH meter
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Magnetic stirrer and stir bar
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Volumetric flasks and graduated cylinders
Procedure:
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To prepare a 0.2 M solution of TRIS acid maleate, dissolve 24.2 g of TRIS and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of deionized water.[2]
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Stir the solution until all components are completely dissolved.
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Adjust the pH of the solution to the desired value using a concentrated NaOH solution. Monitor the pH continuously with a calibrated pH meter.
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Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
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Store the stock solution at 4°C.
Alkaline Phosphatase Activity Assay using TRIS Maleate Buffer
This protocol describes a colorimetric assay to determine the activity of alkaline phosphatase, a common enzyme studied in various research fields. This protocol is adapted from assays that utilize maleate or TRIS buffers.
Materials:
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TRIS maleate buffer (e.g., 0.1 M, pH 9.0)
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p-Nitrophenyl phosphate (B84403) (pNPP) solution (substrate)
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Alkaline phosphatase enzyme solution
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Sodium hydroxide (NaOH), 0.1 M (stop solution)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a working solution of 0.1 M TRIS maleate buffer at the desired pH (e.g., pH 9.0).
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Dispense 50 µL of the TRIS maleate buffer into each well of a 96-well microplate.
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Add 50 µL of the pNPP substrate solution to each well.
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To initiate the reaction, add 20 µL of the alkaline phosphatase enzyme solution to each well. For a negative control, add 20 µL of deionized water instead of the enzyme.
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Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme concentration and activity.
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Stop the reaction by adding 50 µL of 0.1 M NaOH to each well. The addition of NaOH will also cause the development of a yellow color from the product, p-nitrophenol.
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Measure the absorbance of each well at 405 nm using a microplate reader.
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The enzyme activity is proportional to the absorbance measured.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of TRIS maleate buffer.
Conclusion
TRIS maleate buffer offers a broad and versatile pH buffering range, making it a valuable tool for a wide array of applications in scientific research and drug development. Its utility in enzyme assays, electrophoresis, and other biochemical techniques is well-established. By understanding its chemical properties, including temperature and concentration dependencies, and by following standardized preparation protocols, researchers can effectively harness the benefits of this robust buffering system to ensure the accuracy and reproducibility of their experimental results.
